molecular formula C13H11BrN2O2S B2721193 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide CAS No. 287480-83-5

2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide

Cat. No. B2721193
CAS RN: 287480-83-5
M. Wt: 339.21
InChI Key: BZNCKRWZTOHVGD-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as bromocriptine, which is a dopamine agonist used in the treatment of Parkinson's disease and pituitary tumors.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor agonist, which means it binds to the dopamine receptors and activates them. This results in an increase in dopamine release, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide have been extensively studied. It has been found to have a significant impact on the dopamine system in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the dopamine system in the brain and its potential in the treatment of Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic and nephrotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide. One potential direction is to further investigate its potential in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of this compound in these applications. Finally, there is a need to investigate the potential toxicity of this compound and develop safer alternatives for its use in lab experiments.

Synthesis Methods

The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide involves the reaction of 3-bromoaniline with thiourea in the presence of a reducing agent such as sodium dithionite. The reaction produces 2-amino-5-bromo-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide, which is then oxidized to 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide has been extensively studied for its potential in various scientific research applications. One of the primary applications of this compound is in neuroscience research. It has been shown to act as a dopamine receptor agonist, which makes it useful in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3-(3-bromophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)19(17,18)16-13/h1-8,13,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCKRWZTOHVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide

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